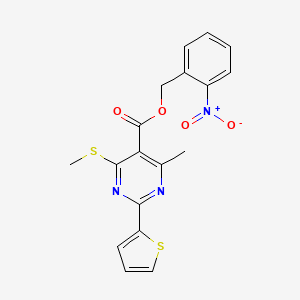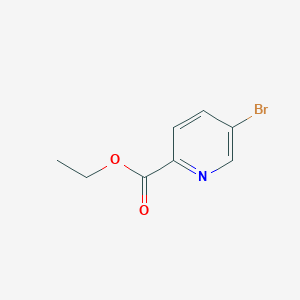![molecular formula C15H20ClNO4S B2494985 2-(4-クロロフェノキシ)-N-{[3-(2-ヒドロキシエトキシ)チオラン-3-イル]メチル}アセトアミド CAS No. 2310205-20-8](/img/structure/B2494985.png)
2-(4-クロロフェノキシ)-N-{[3-(2-ヒドロキシエトキシ)チオラン-3-イル]メチル}アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a thiolan ring, contributing to its distinct chemical properties and reactivity.
科学的研究の応用
2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with a thiolan derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as:
Condensation Reaction: Combining 4-chlorophenol with an acylating agent.
Cyclization: Forming the thiolan ring structure.
Purification: Using techniques like recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy oxides, while reduction can produce various reduced derivatives.
作用機序
The mechanism by which 2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, modulating their activity. The thiolan ring may also play a role in stabilizing the compound’s interaction with its targets, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-chlorophenoxyacetic acid: Known for its use as a plant growth regulator.
2-(4-chlorophenoxy)ethanol: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide is unique due to its combined chlorophenoxy and thiolan structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c16-12-1-3-13(4-2-12)20-9-14(19)17-10-15(21-7-6-18)5-8-22-11-15/h1-4,18H,5-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIMYDVNLTULMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)COC2=CC=C(C=C2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2494912.png)
![N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2494913.png)
![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494916.png)
![N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B2494917.png)
![1-(4-methoxyphenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494918.png)
![1,7-dimethyl-3-(3-methylbutyl)-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2494921.png)

![(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2494924.png)

